4,5-Dimethyl-o-phenylenediamine-d8 CAS number and molecular weight
The following technical guide is structured as a high-level monograph for analytical chemists and drug development researchers. It synthesizes physicochemical data, synthesis pathways, and bioanalytical applications of t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for analytical chemists and drug development researchers. It synthesizes physicochemical data, synthesis pathways, and bioanalytical applications of the deuterated isotopologue 4,5-Dimethyl-o-phenylenediamine-d8 .
4,5-Dimethyl-o-phenylenediamine-d8 is the stable isotope-labeled analog of 4,5-dimethyl-1,2-phenylenediamine. It serves as a critical chemical probe in mass spectrometry-based metabolomics, specifically for the quantification of
-keto acids, catechols, and quinones via derivatization.
Not formally assigned (Commercially referenced as catalog-specific)
Molecular Formula
Molecular Weight
144.25 g/mol (Calculated)
Parent MW
136.19 g/mol
Isotopic Enrichment
98 atom % D
Solubility
Methanol, DMSO, Dilute Acid; slightly soluble in water
Structural Configuration
The "d8" designation typically implies deuteration of the stable carbon-bound protons to prevent back-exchange during aqueous workups.
Aromatic Ring: Positions 3 and 6 (2 Deuteriums).
Methyl Groups: Positions 4 and 5 (6 Deuteriums).
Amine Groups: Protons remain exchangeable (H).
Synthesis & Isotopic Integrity
The synthesis of DMPD-d8 requires high-fidelity deuterated precursors to ensure isotopic purity and prevent "M-1" or "M-2" interference in mass spectrometry. The preferred route utilizes o-Xylene-d10 as the starting material.
Synthetic Pathway
The process involves electrophilic aromatic substitution followed by reduction. The methyl groups must remain intact and deuterated throughout the harsh nitration conditions.
Figure 1: Synthetic route from fully deuterated o-xylene to DMPD-d8. Note that ring deuteriums at positions 3 and 6 are retained.
Critical Control Point: The nitration of o-xylene yields a mixture of 3,4-dinitro and 4,5-dinitro isomers. Rigorous crystallization or chromatographic separation is required at the dinitro stage to ensure the final diamine is regiochemically pure (4,5-isomer), as the 3,4-isomer has different derivatization kinetics.
DMPD-d8 is rarely used as a standalone analyte. Its primary utility is as a derivatization reagent in LC-MS/MS workflows for metabolomics.
The Challenge
Many metabolites (e.g.,
-keto acids like phenylpyruvic acid or ketoglutarate) are unstable, polar, and poorly retained on Reverse Phase (RP) columns. They also lack ionizable groups for sensitive ESI-MS detection.
The Solution: Quinoxalinone Derivatization
DMPD reacts with
-keto acids to form stable, hydrophobic quinoxalinone derivatives. By using DMPD-d0 (light) for samples and DMPD-d8 (heavy) for standards (or vice versa), researchers can perform relative quantification or absolute quantification using the heavy derivative as an internal standard.
Experimental Workflow
Sample (Biological Fluid): Spike with unlabeled internal standards (optional).
Combine: Mix Sample (Light) and Reference (Heavy) 1:1.
Analyze: LC-MS/MS. Co-eluting peaks with mass shift (+8 Da) provide perfect matrix correction.
Figure 2: Differential Isotope Labeling (DIL) workflow using DMPD-d8 to quantify unstable
-keto acids.
Handling, Stability & Safety
As an aromatic diamine, DMPD-d8 is susceptible to oxidation and should be handled with specific protocols to maintain isotopic and chemical purity.
Stability Protocol
Oxidation Risk: The 1,2-diamine motif is electron-rich and easily oxidized to quinone imines (turning the solid dark brown/purple).
Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen).
Solution Stability: Solutions in methanol/acetonitrile should be prepared fresh or stored at -80°C. The addition of an antioxidant (e.g., ascorbic acid) is recommended during derivatization if the analyte allows.
Use of 4,5-Dimethyl-o-phenylenediamine-d8 in mass spectrometry
Application Note: Advanced Quantitation of -Keto Acids and Dicarbonyls using 4,5-Dimethyl-o-phenylenediamine-d8 (4,5-DMPD-d8) Abstract & Introduction The quantification of short-chain dicarbonyls (e.g., methylglyoxal, gl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Quantitation of
-Keto Acids and Dicarbonyls using 4,5-Dimethyl-o-phenylenediamine-d8 (4,5-DMPD-d8)
Abstract & Introduction
The quantification of short-chain dicarbonyls (e.g., methylglyoxal, glyoxal) and
-keto acids (e.g., pyruvate, -ketoglutarate) in biological matrices is critical for studying glucose metabolism, mitochondrial dysfunction, and oxidative stress (diabetes, ischemia). However, these analytes pose significant challenges for LC-MS/MS analysis due to their high polarity, poor retention on Reverse Phase (RP) columns, and low ionization efficiency.
4,5-Dimethyl-o-phenylenediamine (4,5-DMPD) is a superior derivatizing agent compared to the traditional o-phenylenediamine (OPD). The addition of two methyl groups increases the hydrophobicity of the resulting quinoxaline derivatives, significantly enhancing retention on C18 columns and improving electrospray ionization (ESI) response.
4,5-Dimethyl-o-phenylenediamine-d8 (4,5-DMPD-d8) is the stable isotope-labeled analogue used to generate internal standards. This application note details two distinct workflows for utilizing 4,5-DMPD-d8:
In-Situ Internal Standard Synthesis: Generating heavy standards for absolute quantitation.
Differential Isotope Labeling (DIL): A metabolomics approach for relative quantitation between control and disease states.
Chemical Basis & Mechanism[1]
The core chemistry relies on the acid-catalyzed condensation of the 1,2-diamine moiety of 4,5-DMPD with the 1,2-dicarbonyl motif of the analyte. This reaction forms a stable, hydrophobic quinoxaline (or quinoxalinone) ring system.
Reagent: 4,5-DMPD-d8 (Assumes deuteration of 2 ring protons and 6 methyl protons = +8 Da shift).
Mechanism: Schiff base formation followed by cyclization and dehydration (-2 H₂O).
Key Advantage: The deuterium labels are located on the aromatic ring and methyl groups of the reagent, meaning they are chemically non-exchangeable during the reaction and subsequent LC-MS analysis.
Figure 1: Reaction mechanism showing the condensation of 4,5-DMPD-d8 with a dicarbonyl to form a stable quinoxaline derivative.
Experimental Protocols
Protocol A: Synthesis of Internal Standards (Absolute Quantitation)
Use this protocol to generate a "Heavy" standard spike for routine clinical or pharmacokinetic assays.
Reagents
Analyte Standard: Authentic Methylglyoxal (MGO) or Pyruvate (10 mM in water).
Reagent: 4,5-DMPD-d8 (Solid or 50 mM solution in Methanol).
Catalyst: 2M Perchloric Acid (HClO₄) or 1M Formic Acid.
Stop Solution: 4M Ammonium Acetate.
Step-by-Step Procedure
Reaction Mix: In a light-protected amber vial, mix:
100 µL Analyte Standard (10 mM).
200 µL 4,5-DMPD-d8 (50 mM, 5x molar excess).
50 µL Acid Catalyst.
Incubation: Vortex and incubate at 60°C for 45 minutes in the dark.
Note: Light protection is critical; phenylenediamines are photo-oxidative.
Quenching: Cool to room temperature and add 50 µL Stop Solution to buffer the pH.
Purification (Optional but Recommended): Perform Solid Phase Extraction (SPE) using a C18 cartridge to remove excess unreacted DMPD-d8, which can cause ion suppression.
Load: Diluted reaction mix.
Wash: 5% Methanol.
Elute: 80% Methanol.
Usage: This eluate contains the Analyte-Quinoxaline-d8 . Spike this into your biological samples before processing to serve as the Internal Standard.
Reconstitution: Evaporate organic layer and reconstitute in 100 µL Mobile Phase (Water/MeOH 50:50).
LC-MS/MS Parameters
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MRM Transitions)
The following transitions assume a +8 Da mass shift for the d8 reagent. Verify exact mass shift based on the Certificate of Analysis of your specific reagent batch.
Analyte
Derivative Type
Precursor (d0)
Product (d0)
Precursor (d8)
Product (d8)
Collision Energy (V)
Methylglyoxal (MGO)
Quinoxaline
173.1
130.1
181.1
138.1
22
Glyoxal (GO)
Quinoxaline
159.1
116.1
167.1
124.1
20
Pyruvate
Quinoxalinone
189.1
144.1
197.1
152.1
18
-Ketoglutarate
Quinoxalinone
247.1
201.1
255.1
209.1
20
Ionization Mode: ESI Positive (+).
Source Temp: 450°C.
Capillary Voltage: 3.5 kV.
Senior Scientist Insights & Troubleshooting
Reagent Stability: Phenylenediamines oxidize rapidly in air/light, turning brown. Always prepare fresh reagent solutions daily. If the solid powder is dark brown/black, discard it. It should be off-white or pale yellow.
Isotope Effect: While deuterium generally co-elutes with hydrogen, slight chromatographic separation (approx. 0.05 - 0.1 min) may occur on high-resolution columns. Ensure your integration windows are wide enough to capture the d8 peak if it shifts slightly earlier than the d0 peak.
Excess Reagent Removal: The derivatizing reagent (DMPD) is ionizable. If not removed or chromatographically separated, it can suppress the signal of the analyte. The LLE step (Ethyl Acetate) is highly recommended as quinoxalines partition well into organics, while excess acid and salts remain in the aqueous phase.
pH Control: The condensation reaction requires acidic pH (< 3.0). However, extremely low pH (< 1.0) can degrade the column stationary phase if injected directly. Always reconstitute in a buffered mobile phase.
References
DIL Methodology: "Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry." Analytical Chemistry, 2008.[3] Link
Quinoxaline Synthesis: "Green synthesis of quinoxaline and substituted quinoxalines." TSI Journals, 2011. Link
Reagent Data: "4,5-Dimethyl-o-phenylenediamine Compound Summary." PubChem, 2025.[4] Link
Clinical Application: "HPLC Determin
-keto Acids in Human Serum and Urine after Derivatization." ResearchGate, 2010. Link
LC-MS/MS method development with 4,5-Dimethyl-o-phenylenediamine-d8
An Application Note for LC-MS/MS Method Development and Validation Utilizing 4,5-Dimethyl-o-phenylenediamine-d8 as a Stable Isotope-Labeled Internal Standard Authored by: Senior Application Scientist, Gemini Laboratories...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for LC-MS/MS Method Development and Validation Utilizing 4,5-Dimethyl-o-phenylenediamine-d8 as a Stable Isotope-Labeled Internal Standard
This application note provides a comprehensive and technically detailed guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol leverages 4,5-Dimethyl-o-phenylenediamine (DMOPD) as a derivatizing agent to enhance the analytical properties of target analytes, particularly those containing dicarbonyl functionalities. Critically, this method employs 4,5-Dimethyl-o-phenylenediamine-d8 (DMOPD-d8) as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental decisions, grounded in regulatory expectations from bodies such as the FDA and EMA.[4][5]
Foundational Principles: The Synergy of Derivatization and Stable Isotope Dilution
Quantitative analysis by LC-MS/MS, especially in complex biological matrices like plasma or urine, is susceptible to various sources of error, including sample loss during extraction, inconsistent injection volumes, and fluctuations in mass spectrometer ionization efficiency, often termed "matrix effects."[6] The principle of isotope dilution mass spectrometry (IDMS) is the most effective strategy to mitigate these issues.[1]
1.1. The Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is a version of the analyte where several atoms have been replaced by a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[1][3] DMOPD-d8 serves this role.
Physicochemical Mimicry : A SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[3]
Correction for Variability : By adding a known quantity of the SIL-IS to the sample at the very beginning of the workflow, any loss or variation experienced by the analyte is mirrored by the SIL-IS.[1]
Reliable Quantification : The final quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if absolute signal intensities fluctuate, leading to highly accurate and precise results.[7]
1.2. Chemical Derivatization with DMOPD
Many analytes, such as α-keto acids or aromatic aldehydes, exhibit poor ionization efficiency or chromatographic retention. Chemical derivatization is a technique used to modify the analyte's structure to improve its analytical characteristics. o-Phenylenediamines, like DMOPD, react with dicarbonyl groups to form stable, planar quinoxaline derivatives.[8]
Enhanced Sensitivity : The resulting quinoxaline structure is often more readily ionizable in an electrospray source, increasing signal intensity.
Improved Chromatography : The derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reverse-phase columns.
Structural Specificity : The reaction is specific to certain functional groups, which can enhance the selectivity of the overall method.
By derivatizing the target analyte with unlabeled DMOPD and using the derivatized, deuterated DMOPD-d8 as the internal standard, we create an ideal analytical system where the IS is a perfect proxy for the analyte derivative.
Reagent Physicochemical Properties
A clear understanding of the reagents is fundamental.
Comprehensive LC-MS/MS Method Development Protocol
This section details the workflow for developing a quantitative method from scratch. The example assumes the analysis of an α-keto acid from human plasma.
3.1. Materials and Reagents
Analytes : Certified reference standard of the target analyte.
Internal Standard : 4,5-Dimethyl-o-phenylenediamine-d8 (DMOPD-d8), isotopic purity ≥98%.
Solvents : LC-MS grade acetonitrile, methanol, water, and formic acid.
Extraction Solvents : Ethyl acetate or Methyl tert-butyl ether (MTBE).
Matrix : Blank human plasma, confirmed to be free of the analyte.
Labware : Calibrated pipettes, 1.5 mL microcentrifuge tubes, autosampler vials.
3.2. Preparation of Standard Solutions
Causality: Preparing separate stock solutions for calibration standards and quality control (QC) samples is a requirement of regulatory guidelines to ensure an unbiased assessment of accuracy.[14]
Analyte Stock (1 mg/mL) : Accurately weigh ~5 mg of the analyte standard and dissolve in an appropriate volume of methanol.
DMOPD Stock (1 mg/mL) : Dissolve 10 mg of DMOPD in 10 mL of methanol.
IS Stock (DMOPD-d8, 1 mg/mL) : Dissolve 1 mg of DMOPD-d8 in 1 mL of methanol.
Working Solutions : Prepare serial dilutions of the analyte stock in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) and QC samples. Prepare a working IS solution by diluting the IS stock to a final concentration of ~5 µg/mL in acetonitrile.[14]
3.3. Derivatization Protocol
Causality: The reaction is performed in an acidic medium to catalyze the condensation reaction between the amine groups of DMOPD and the carbonyl groups of the analyte.[8] Incubation helps drive the reaction to completion.
To 50 µL of plasma sample (blank, CC, or QC) in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.
Add 100 µL of the DMOPD working solution.
Add 20 µL of 1M HCl to acidify the mixture.
Vortex for 30 seconds and incubate at 60°C for 30 minutes in the dark.
Cool the samples to room temperature before extraction.
Causality: LLE is a sample cleanup technique used to isolate the analyte from matrix components like proteins and salts that can interfere with the analysis.[6] The choice of an organic solvent is based on the polarity of the derivatized analyte. Adding a base neutralizes the sample and ensures the derivatized analyte is in a non-ionized state, maximizing its partitioning into the organic layer.
To the derivatized sample, add 50 µL of 1M NaOH to neutralize the acid.
Add 600 µL of ethyl acetate.
Vortex vigorously for 2 minutes.
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
Transfer to an autosampler vial for injection.
3.5. Mass Spectrometer Tuning and Optimization
Causality: This step is crucial to determine the optimal mass spectrometer settings for maximum sensitivity and specificity for the analyte. Multiple Reaction Monitoring (MRM) ensures that only ions with a specific precursor mass that fragment into a specific product mass are detected, significantly reducing background noise.
Direct Infusion : Infuse a solution of the derivatized analyte and a separate solution of the derivatized IS directly into the mass spectrometer to find the protonated molecular ions [M+H]⁺.
Product Ion Scan : Perform a product ion scan on the selected precursor ions to identify the most stable and abundant fragment ions.
MRM Optimization : Optimize the collision energy (CE) and other source parameters for each precursor-product ion transition to maximize signal intensity. Typically, two transitions are monitored for each compound: one for quantification (quantifier) and one for confirmation (qualifier).[15]
Example MRM Transitions:
(Note: These are hypothetical values and must be determined experimentally)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Use
Derivatized Analyte
315.2
198.1
25
Quantifier
Derivatized Analyte
315.2
170.1
38
Qualifier
Derivatized IS (DMOPD-d8)
323.2
206.1
25
Quantifier
3.6. Chromatographic Method Development
Causality: The goal of chromatography is to separate the analyte from other endogenous components of the sample matrix to prevent ion suppression or enhancement.[16] A gradient elution provides good peak shape for a wide range of analytes and shortens run times.
Column : Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
Mobile Phase A : Water with 0.1% Formic Acid.
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
Flow Rate : 0.4 mL/min.
Injection Volume : 5 µL.
Example Gradient :
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: 5% to 95% B
5.0 - 6.0 min: Hold at 95% B
6.0 - 6.1 min: 95% to 5% B
6.1 - 8.0 min: Hold at 5% B (Re-equilibration)
Bioanalytical Method Validation Protocol
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[17] All experiments should be performed according to regulatory guidelines such as the EMA or FDA Bioanalytical Method Validation Guidance.[4][5][18][19]
Validation Parameter Acceptance Criteria Summary
(Based on EMA/FDA Guidelines)
Parameter
Requirement
Acceptance Criteria
Calibration Curve
≥ 6 non-zero standards, analyzed with a blank and a zero sample.
r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
4 QC levels (LOD, L, M, H), ≥ 5 replicates per level, across ≥ 3 runs.
Accuracy : Mean concentration within ±15% of nominal (±20% at LLOQ). Precision : CV ≤15% (≤20% at LLOQ).[19]
Selectivity
Analyze ≥ 6 blank matrix sources.
No significant interfering peaks at the retention time of the analyte (<20% of LLOQ response).
LLOQ
Analyze ≥ 5 replicates at the proposed LLOQ.
Signal-to-noise ≥ 5:1. Accuracy within 80-120%, Precision (CV) ≤20%.[5]
Matrix Effect
Analyze samples from ≥ 6 sources at low and high concentrations.
CV of the IS-normalized matrix factor should be ≤15%.
Recovery
Compare analyte response from extracted samples to post-extraction spiked samples.
Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.
Visualization & Data Presentation
Clear visual aids are essential for conveying complex workflows and data structures.
Experimental Workflow Diagram
Caption: Overall workflow from sample receipt to final data reporting.
Method Validation Decision Logic
Caption: Decision tree for the bioanalytical method validation process.
Conclusion
This application note outlines a robust framework for developing and validating a highly sensitive and specific LC-MS/MS method using 4,5-Dimethyl-o-phenylenediamine-d8 as a stable isotope-labeled internal standard. The strategic combination of chemical derivatization with DMOPD and the use of its corresponding SIL-IS provides a superior analytical approach for challenging analytes in complex matrices. By following the detailed protocols and adhering to the principles of regulatory guidelines, researchers can generate high-quality, reliable, and defensible quantitative data essential for drug development and other scientific investigations.
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). CD BioSciences. [Link]
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). The Pharma Innovation. [Link]
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
4,5-Dimethyl-o-phenylenediamine, 98%, may contain up to ca 15% water. (n.d.). Cymit. [Link]
Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). MDPI. [Link]
Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in Human Urine Specimens. (2016). PubMed. [Link]
Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster. (2019). Future Science. [Link]
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. [Link]
Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2015). The Journal of Organic Chemistry. [Link]
Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. (2025). ResearchGate. [Link]
Application Note: High-Sensitivity Quantification of Vitamin B2 in Human Plasma via Isotope Dilution Assay Featuring a Novel Deuterated Derivatization Strategy
Abstract This application note details a robust and highly sensitive method for the quantification of Vitamin B2 (Riboflavin) in human plasma. The protocol employs the gold-standard technique of Isotope Dilution Mass Spe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and highly sensitive method for the quantification of Vitamin B2 (Riboflavin) in human plasma. The protocol employs the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS), enhanced by a novel derivatization strategy.[1][2][3] Instead of requiring a difficult-to-synthesize isotopically labeled version of the analyte, this method utilizes a deuterated derivatization agent, 4,5-Dimethyl-o-phenylenediamine-d8 (DMOPD-d8), to generate a stable isotope-labeled internal standard (SIL-IS) from a certified Riboflavin reference standard. This approach significantly improves assay accuracy by mitigating matrix effects and correcting for analyte loss during sample preparation.[4] The resulting quinoxaline derivative of Riboflavin exhibits superior chromatographic behavior and ionization efficiency, enabling precise quantification at nanomolar concentrations. We provide comprehensive, step-by-step protocols for SIL-IS preparation, plasma sample processing, and LC-MS/MS analysis, along with method validation data that meets stringent international guidelines.[5][6]
Introduction: The Rationale for a Derivatization-Enhanced IDMS Approach
Vitamin B2 (Riboflavin) is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for metabolic energy production.[7] Accurate measurement of Riboflavin in biological matrices like plasma is vital for nutritional assessment and clinical diagnostics. However, quantifying endogenous Riboflavin presents several analytical challenges:
Low Physiological Concentrations: Circulating levels of Riboflavin are typically in the low nanomolar range, demanding highly sensitive analytical instrumentation.[8]
Complex Matrix: Plasma contains a high abundance of proteins, lipids, and other small molecules that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer.[9]
Analyte Polarity: Riboflavin's polarity can lead to poor retention on standard reversed-phase chromatography columns, and its ionization efficiency can be suboptimal.[10]
Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique for overcoming such challenges.[1][11] By introducing a known quantity of a stable isotope-labeled version of the analyte (the internal standard) at the beginning of the workflow, any sample loss during extraction or variability in instrument response affects both the analyte and the standard equally.[3][4] The final quantification is based on the ratio of the native analyte to the labeled internal standard, yielding highly accurate and precise results.[12][13]
This method advances the standard IDMS approach by using a deuterated derivatization agent, DMOPD-d8, to create the internal standard.[14] Derivatization with 4,5-Dimethyl-o-phenylenediamine converts Riboflavin into a more hydrophobic and readily ionizable quinoxaline derivative, significantly enhancing LC-MS/MS performance.[15] The use of a deuterated agent to prepare the standard is a cost-effective and efficient alternative to synthesizing a carbon-13 or nitrogen-15 labeled Riboflavin.[9][16]
Principle of the Assay
The core of this method is the chemical derivatization of Riboflavin with 4,5-Dimethyl-o-phenylenediamine (DMOPD) coupled with a stable isotope dilution strategy.
Internal Standard Generation: A certified reference standard of native Riboflavin is chemically reacted with the deuterated derivatization agent, DMOPD-d8 , to create a "heavy" internal standard (Riboflavin-Quinoxaline-d8).
Sample Preparation: A known amount of this heavy internal standard is spiked into the plasma sample containing an unknown amount of native Riboflavin.
Analyte Derivatization: The "light" (non-deuterated) derivatization agent, DMOPD , is then added to the plasma sample. This converts the native Riboflavin into its "light" quinoxaline derivative (Riboflavin-Quinoxaline).
Ratio-Based Quantification: Following a protein precipitation and cleanup step, the sample is analyzed by LC-MS/MS. The mass spectrometer distinguishes between the light and heavy derivatives based on their mass difference. The concentration of Riboflavin in the original sample is calculated from the peak area ratio of the light analyte derivative to the heavy internal standard derivative.
This workflow ensures that the analyte and the internal standard have nearly identical chemical properties and chromatographic behavior, providing the most reliable correction for analytical variability.[9]
Protocol for fluorescent labeling with 4,5-Dimethyl-o-phenylenediamine-d8
This Application Note is structured to provide a comprehensive, field-ready guide for the use of 4,5-Dimethyl-o-phenylenediamine-d8 (DMPD-d8) . While standard DMPD is a well-established fluorogenic reagent, the d8-isotop...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, field-ready guide for the use of 4,5-Dimethyl-o-phenylenediamine-d8 (DMPD-d8) . While standard DMPD is a well-established fluorogenic reagent, the d8-isotopologue enables advanced Mass Spectrometry (MS) applications, specifically Differential Isotope Labeling (DIL) and absolute quantification via Isotope Dilution Mass Spectrometry (IDMS) .
Application Note: High-Precision Metabolomic Profiling of
-Keto Acids using 4,5-Dimethyl-o-phenylenediamine-d8 (DMPD-d8)
-Keto acids are critical intermediates in glycolysis, the TCA cycle, and amino acid metabolism. However, they are chemically unstable and difficult to retain on reverse-phase LC columns due to their polarity. Derivatization with 1,2-diamines stabilizes these metabolites and renders them hydrophobic (improving retention) and highly fluorescent.
Why DMPD-d8?
While standard 1,2-phenylenediamine (OPD) is common, 4,5-Dimethyl-1,2-phenylenediamine (DMPD) offers superior hydrophobicity and higher fluorescence quantum yields due to the electron-donating methyl groups. The deuterated variant, DMPD-d8 , introduces a stable +8 Da mass shift without altering chromatographic retention time or fluorescence properties.
The "Dual-Lock" Validation System
This protocol utilizes a "Dual-Lock" detection strategy:
Fluorescence (FL): Provides femtomole-level sensitivity for detection.
Mass Spectrometry (MS): The d8-label acts as an indisputable mass signature for quantification, eliminating matrix effects (Ion Suppression) common in complex biological samples.
Mechanism of Action
The reaction involves the acid-catalyzed condensation of the diamine (DMPD) with the
-keto acid to form a fluorescent Quinoxalinone derivative.
Reaction Scheme
Reactants: DMPD-d8 +
-Keto Acid
Conditions: Acidic pH (pH 3.0–4.0), 60–80°C, 20–40 min.
Product: 6,7-Dimethyl-d6-quinoxalin-2(1H)-one derivative (Note: 2 deuteriums are lost to water formation).
Caption: Acid-catalyzed condensation of DMPD-d8 with α-keto acids. Note the loss of water during cyclization.
Materials & Reagent Preparation
Critical Reagent Handling
Phenylenediamines are sensitive to oxidation (turning brown/black). DMPD-d8 is expensive; handle with extreme care.
Reagent
Specification
Preparation / Storage
DMPD-d8 Stock
>98% Isotopic Purity
Dissolve 10 mg in 1 mL Methanol. Store at -20°C under Argon. Light Sensitive.
Derivatization Buffer
2M HCl or 10% Acetic Acid
Prepare fresh. Add 10 mM -mercaptoethanol (BME) to prevent DMPD oxidation.
Stop Solution
1M NaOH or Cold Bicarbonate
Used to quench reaction (optional, depending on LC compatibility).
Mobile Phases
LC-MS Grade
A: 0.1% Formic Acid in WaterB: Acetonitrile
Experimental Protocol
This guide details Method A: Isotope Dilution (Absolute Quant) .
For Differential Isotope Labeling (Sample A vs Sample B), label Sample A with DMPD-d0 and Sample B with DMPD-d8, then mix 1:1.
Step 1: Sample Preparation
Extraction: Mix 50
L of biological fluid (Plasma/Serum) with 150 L of cold Methanol to precipitate proteins.
Internal Standard Spike: Add 10
L of pre-derivatized DMPD-d8 standards (or spike free DMPD-d8 here if reacting simultaneously).
Expert Insight: Spiking the free DMPD-d8 reagent into the sample and derivatizing together is preferred to correct for derivatization efficiency, not just instrument variance.
Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.
Step 2: Derivatization Reaction
Transfer 50
L of supernatant to a light-protected vial.
Add 50
L of DMPD-d8 Working Solution (2 mM in 0.5M HCl + BME).
Incubation: Seal and heat at 80°C for 20 minutes .
Note: Higher temps accelerate reaction but may degrade unstable keto acids. 80°C is the optimal balance.
Cooling: Place on ice for 5 minutes immediately.
Dilution: Dilute 1:4 with Mobile Phase A prior to injection.
Step 3: LC-FL-MS/MS Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8
Mass Spectrometry: Electrospray Ionization Positive (ESI+).
Workflow Diagram
Caption: Step-by-step workflow for derivatization and analysis.
Data Analysis & Mass Transitions[1][2][3]
The derivatization adds the quinoxaline core. The d8 reagent typically results in a +6 Da or +8 Da shift in the final product depending on the fragmentation mechanism and proton exchange.
Calculated Transitions (Example):
Pyruvate (MW 88):
Light (d0) Product:
217
Heavy (d8) Product:
223 (Assuming retention of 6 deuteriums on the ring).
Target Metabolite
Light (d0) MRM
Heavy (d8) MRM
Retention Time (min)
Pyruvate
217.1 136.1
223.1 142.1
4.5
-Ketoglutarate
275.1 229.1
281.1 235.1
5.2
Glyoxylate
203.1 136.1
209.1 142.1
3.8
Note: MRM transitions must be optimized on your specific instrument. The "Heavy" transition assumes the aromatic ring deuteriums are stable.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
High Background Fluorescence
Oxidation of DMPD reagent.
Use fresh reagent. Ensure BME/Ascorbic acid is present. Keep in amber vials.
Low Signal Intensity
Incomplete reaction or pH mismatch.
Verify pH is < 4.0 during reaction.[1] Increase incubation time to 40 min.
Peak Tailing
Interaction with silanols.
Use end-capped C18 columns. Add 0.1% Formic Acid to mobile phase.
No "Heavy" Peak
Deuterium exchange.
Ensure reaction is not performed in D2O (unless intended). Check reagent purity.
References
Hara, S., et al. (1987). "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for
-keto acids."[2] Chemical and Pharmaceutical Bulletin. Link
Dojindo Laboratories. "MDB: Derivatization Reagent for HPLC." Product Protocol. Link
Meyer, A., et al. (2009). "Determination of p-phenylenediamine and its metabolites...[3] using HPLC-DAD." Journal of Chromatography B. Link
Sciex Application Note. "Quantitative and qualitative metabolomics for the investigation of intracellular metabolism." Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Technical Guide for Stable Isotope Integrity
Audience: Analytical Chemists, DMPK Scientists, Mass Spectrometry Core Managers
Core Technical Directive
The Challenge:
4,5-Dimethyl-o-phenylenediamine-d8 (4,5-DMPD-d8) is a critical Stable Isotope-Labeled Internal Standard (SIL-IS) used primarily for the derivatization and quantification of
-keto acids (e.g., pyruvate, -ketoglutarate) and catecholamines via LC-MS/MS.
The "d8" designation typically refers to deuterium labeling at the two aromatic ring positions and the six methyl group positions . While these Carbon-Deuterium (C-D) bonds are generally robust, the derivatization process often requires acid catalysis and heat , conditions that can inadvertently trigger Electrophilic Aromatic Substitution (EAS), leading to H/D scrambling (back-exchange) on the aromatic ring.
The Goal:
This guide provides protocols to maximize the derivatization efficiency of target analytes while maintaining the isotopic integrity of the 4,5-DMPD-d8 standard.
Molecular Profile & Exchange Risks
Understanding the lability of specific deuterium sites is the first step in troubleshooting.
Position
Label Count
Stability Profile
Risk Factor
Amine ()
N/A*
Extremely Labile. Exchanges instantly with protic solvents (, MeOH).
Irrelevant. Do not attempt to preserve these in standard LC-MS workflows.
Aromatic Ring
2 D
Semi-Stable. Susceptible to acid-catalyzed exchange (EAS mechanism) at pH < 2 or T > 60°C.
High. This is the primary source of "mass loss" (e.g., M+8 M+7).
Methyl Groups
6 D
Stable. Generally resistant to exchange unless exposed to radical initiators or extreme conditions.
Low.
*Note: Commercial "d8" standards are supplied with protonated amines (
). If you require , you must dissolve in immediately before use, but this is rarely necessary for standard quantitation.
Optimized Experimental Protocol
Workflow: Derivatization of
-Keto Acids
This protocol minimizes the exposure of the aromatic ring to free protons (
) during the critical quinoxaline formation step.
Step 1: Reagent Preparation
Solvent: Use Methanol (HPLC grade) rather than water for the stock solution to minimize proton availability.
Acid Catalyst: Replace strong mineral acids (HCl) with Formic Acid (FA) or Acetic Acid (AA) where possible. If HCl is required for reaction kinetics, limit the concentration to 0.5 M.
Step 2: The Reaction (Quinoxaline Formation)
The reaction between 4,5-DMPD-d8 and an
-keto acid forms a quinoxaline derivative.
Standard (High Risk) Condition:
HCl, 80°C for 60 mins.
Result: High derivatization yield, but 5-15% loss of aromatic deuterium (Signal shift to M+7).
Optimized (Low Exchange) Condition:
Catalyst: 1% Formic Acid in Methanol.
Temp/Time: 60°C for 20 mins OR Room Temp for 2 hours (in dark).
Quench: Immediately dilute with cold acetonitrile or mobile phase buffer (pH 4-5).
Step 3: Visualization of the Mechanism
The following diagram illustrates the competition between the desired derivatization and the undesired isotopic scrambling.
Caption: Pathway divergence showing how excess acid/heat drives the internal standard toward isotopic scrambling (Artifact) rather than the desired derivatization (Product).
Troubleshooting Guide (FAQ)
Symptom: Mass Spectrum shows "M+7" or "M+6" peaks instead of "M+8".
Diagnosis: Acid-Catalyzed Aromatic Exchange.
Root Cause: The derivatization environment was too acidic (pH < 2) or the incubation time was too long, allowing solvent protons to replace the aromatic deuteriums via Electrophilic Aromatic Substitution.
Correction:
Reduce acid concentration (switch from HCl to Formic Acid).
Reduce incubation temperature (e.g., 60°C
40°C).
Validation: Run a "blank" derivatization with only the IS and solvent. If exchange occurs without the analyte, your buffer is too aggressive.
Symptom: Chromatographic Peak Splitting.[1][2]
Diagnosis: Isotopic Effect on Retention Time.
Root Cause: Deuterium significantly affects the lipophilicity of small aromatic molecules. If partial exchange occurs (mixture of d8, d7, d6), these isotopologues may separate slightly on high-resolution C18 columns.
Correction:
Ensure isotopic purity of the starting material.
Widen the integration window to encompass the full "envelope" if separation is partial.
Note: This confirms that exchange is happening; refer to the "Mass Spectrum" correction above to stop it at the source.
Symptom: Low Signal Intensity for the IS.
Diagnosis: Oxidative Degradation.
Root Cause: Phenylenediamines are sensitive to oxidation (turning brown/black).
Correction:
Prepare stock solutions fresh daily.
Add an antioxidant like Ascorbic Acid (0.1%) or DTT to the buffer if it does not interfere with the derivatization chemistry.
Store solid material at -20°C under argon/nitrogen.
LC-MS/MS Verification Parameters
When setting up your method, use these parameters to verify the integrity of the 4,5-DMPD-d8 derivative (assuming Pyruvate as the analyte example).
Parameter
Analyte (Pyruvate-Quinoxaline)
Internal Standard (Pyruvate-Quinoxaline-d8)
Checkpoint
Precursor Ion (Q1)
m/z 217.1
m/z 225.1
Ensure Q1 selection window is narrow ( 0.5 Da) to exclude M-1 artifacts.
Product Ion (Q3)
m/z 174.1
m/z 182.1
The fragmentation pattern should retain the deuterated ring.
Retention Time
~4.5 min
~4.48 min
Deuterated standards often elute slightly earlier than protium analogs on Reverse Phase.
References
Vertex AI Search. (2026). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health (NIH). 1[2]
NIST. (2022).[4] Chromatography at -30 °C for Reduced Back-Exchange in HDX-MS. National Institute of Standards and Technology.[4] 4
ResearchGate. (2025). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. 5
GuideChem. (2025). 4,5-Dimethyl-1,2-phenylenediamine Structure and Properties. GuideChem. 6[2][7]
The "d8" Internal Standard:
The d8-variant is a Stable Isotope Labeled (SIL) internal standard.[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often exhibit a Chromatographic Isotope Effect (CIE) .[1] Because the C-D bond is shorter and has a smaller molar volume than the C-H bond, the d8-derivative is slightly less lipophilic.
Observation: The d8-derivative will elute slightly earlier than the endogenous (d0) analyte.[1]
Challenge: If the gradient is too shallow, the d0 and d8 peaks may separate completely. While separation confirms identity, co-elution (or near co-elution) is preferred for quantitative mass spectrometry to ensure the IS experiences the exact same matrix suppression/enhancement as the analyte.
Gradient Architecture & Protocol
Do not use a generic 5–95% scouting gradient for these derivatives. Quinoxalines are aromatic and moderately hydrophobic; they require a focused gradient to avoid co-elution with excess reagent (early eluting) and highly lipophilic plasma phospholipids (late eluting).[1]
Recommended Mobile Phase System
Mobile Phase A (MPA): Water + 0.1% Formic Acid (FA).[1][2]
Why: The quinoxaline nitrogen requires protonation for ESI+ sensitivity.[1] FA provides the necessary protons (
Standard Column: C18 (e.g., HSS T3 or BEH C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
Flow Rate: 0.3 – 0.4 mL/min.[1]
Temperature: 40°C (Critical for reducing backpressure and improving mass transfer).[1]
Time (min)
% MPB
Event
Technical Rationale
0.0 - 1.0
5%
Loading
Divert flow to waste if possible to remove excess derivatization salts/acids.
1.0 - 8.0
5% 60%
Elution
Shallow ramp (approx 7-8% per min).[1] This slope is optimized to keep d0/d8 pairs within the same ionization window while resolving isomers.
8.0 - 9.0
60% 98%
Wash
Rapid ramp to strip phospholipids and highly hydrophobic matrix components.[1]
9.0 - 11.0
98%
Hold
Ensure column is clean.[1] "Ghost peaks" in subsequent runs usually come from cutting this step short.[1]
11.1 - 14.0
5%
Re-equilibrate
Essential. 5-10 column volumes are required to reset the stationary phase chemistry.[1]
Troubleshooting Guide (FAQ)
Q1: My d0 (analyte) and d8 (standard) peaks are separating by >0.2 minutes. Is this a problem?
Diagnosis: Severe Chromatographic Isotope Effect (CIE).
Impact: If the matrix background changes rapidly during that 0.2-minute window, your IS will not accurately correct for ion suppression.
Resolution:
Steepen the Gradient: Increase the ramp rate (e.g., go from 5% to 60% in 4 minutes instead of 7). This compresses the peaks, forcing them closer together.[1]
Change Column Chemistry: Switch to a Phenyl-Hexyl column. The
- interactions often dominate over the subtle hydrophobicity differences caused by deuterium, potentially improving co-elution.
Q2: I see significant peak tailing on the derivatives.
Diagnosis: Secondary Silanol Interactions. The basic nitrogen atoms in the quinoxaline ring are interacting with free silanols on the silica surface.[1]
Resolution:
Increase Ionic Strength: Add 5–10 mM Ammonium Formate to Mobile Phase A.[1] The ammonium ions compete for the silanol sites, blocking them from the analyte.
Check pH: Ensure your pH is low (~2.7 with 0.1% FA). If the pH drifts higher, the silanols become deprotonated (
) and attract the positively charged analyte more strongly.
Q3: I have "Ghost Peaks" appearing in blank injections.
Diagnosis: Carryover of the derivatization reagent (DMPD). The reagent itself is hydrophobic enough to stick to the column if not washed out.[1]
Resolution:
Needle Wash: Ensure your needle wash solvent is strong (e.g., 90:10 ACN:Water).[1]
Extend the Wash Step: Increase the 98% B hold time in your gradient by 2 minutes.
Blank Injection: Inject a solvent blank containing the derivatization buffer (without reagent) to confirm the system is clean.[1]
Optimization Workflow (Visualized)
The following diagram outlines the logical decision tree for optimizing the separation of DMPD derivatives.
Caption: Logical workflow for troubleshooting retention shifts (CIE) and peak morphology in DMPD-d8 LC-MS analysis.
References
Determination of Alpha-Keto Acids in Human Serum and Urine.
Source: National Institutes of Health (PubMed)
Context:[1] Establishes the foundational chemistry of phenylenediamine reacting with alpha-keto acids to form quinoxalines.
URL:[Link]
Secondary Isotope Effects in Liquid Chromatography.
Source: ResearchGate / Journal of Chromatography
Context: Explains the thermodynamics of deuterium substitution reducing lipophilicity and affecting retention on C18 columns.
URL:[Link]
LC-MS/MS Method for Quantitative Profiling of Keto Acids.
Source: Journal of Chromatography B
Context: Provides validated protocols for using phenylenediamine derivatives in plasma metabolomics.
URL:[Link][1][3]
A Senior Application Scientist's Guide to Derivatizing Agents: Benchmarking 4,5-Dimethyl-o-phenylenediamine-d8 for High-Fidelity Analyte Quantification
For researchers and professionals in drug development and metabolomics, the accurate quantification of α-dicarbonyl compounds—such as methylglyoxal and glyoxal—presents a significant analytical hurdle. These highly react...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and metabolomics, the accurate quantification of α-dicarbonyl compounds—such as methylglyoxal and glyoxal—presents a significant analytical hurdle. These highly reactive species are often present at low concentrations within complex biological matrices, making direct analysis unreliable. Chemical derivatization is an indispensable strategy to enhance their stability and detectability.
This guide provides an in-depth comparison of 4,5-Dimethyl-o-phenylenediamine-d8 against other common derivatizing agents. We will move beyond a simple catalog of reagents to explore the causal science behind their application, focusing on how the unique properties of a deuterated internal standard elevate the trustworthiness and precision of quantitative analysis, particularly in mass spectrometry-based methods.
The Rationale for Derivatization: Overcoming Analytical Challenges
Many critical analytes, especially carbonyl compounds, lack the intrinsic properties required for sensitive and reliable detection. Derivatization addresses these challenges by chemically modifying the analyte to:
Enhance Detector Response: A chromophore or fluorophore is introduced to improve UV or fluorescence detection.
Increase Volatility: For Gas Chromatography (GC), derivatization can make a non-volatile compound suitable for analysis.[1]
Improve Ionization Efficiency: For Mass Spectrometry (MS), a charged or easily ionizable group is added, significantly boosting signal intensity.[2][3]
Increase Stability: Highly reactive molecules are converted into more stable derivatives, preventing degradation during sample preparation and analysis.[4]
The choice of a derivatizing agent is therefore a critical decision that directly impacts the quality and reliability of experimental data.
The Gold Standard: Understanding 4,5-Dimethyl-o-phenylenediamine-d8
4,5-Dimethyl-o-phenylenediamine (DMOPD) belongs to the o-phenylenediamine (OPD) class of reagents, which are well-established for their reaction with α-dicarbonyls to form stable, detectable quinoxaline derivatives.[2][5][6] The core reaction involves the two adjacent amine groups on the OPD molecule condensing with the two carbonyl groups of the analyte.
Caption: Reaction of 4,5-Dimethyl-o-phenylenediamine-d8 with an α-dicarbonyl.
The key innovation in 4,5-Dimethyl-o-phenylenediamine-d8 is the incorporation of eight deuterium atoms. This isotopic labeling does not significantly alter the chemical reactivity of the agent compared to its non-deuterated counterpart.[7][8] However, it transforms the molecule into an ideal internal standard (IS) for mass spectrometry.
Why Deuterated Internal Standards are a Pillar of Trustworthy Science
In quantitative LC-MS analysis, an internal standard is a compound added in a known amount to every sample, standard, and blank. It serves to correct for variations that can occur during the analytical process. A deuterated IS is the highest standard because it co-elutes with the native (non-deuterated) analyte and experiences nearly identical ionization efficiency and matrix effects.[7][9] This allows for highly accurate correction of:
Sample Loss During Preparation: Any loss of analyte during extraction or handling will be mirrored by a proportional loss of the IS.
Instrumental Variability: Fluctuations in injection volume or detector sensitivity are normalized.
Matrix Effects: Ion suppression or enhancement caused by other components in the sample matrix affects both the analyte and the IS equally, ensuring the ratio between them remains constant.[8][9]
Using a deuterated derivatizing agent to create a deuterated derivative internal standard in situ, or more commonly, using the pre-synthesized deuterated derivative as the IS, provides the most robust method for quantification. While method validation without an IS is possible, it requires a much more stringent and exhaustive process to account for variability.[10]
Comparative Analysis of Derivatizing Agents
While 4,5-Dimethyl-o-phenylenediamine-d8 offers a superior solution for quantitative MS, other agents are widely used and may be suitable for different applications or detection methods. The following table provides a comparative overview.
Acidic catalysis (e.g., TFA), often requires heating.
Highly fluorescent dansyl-hydrazone derivative.
HPLC-FLD, LC-MS
Very high fluorescence sensitivity, significantly increases MS signal.[2]
Can suffer from background fluorescence and reagent degradation.
Experimental Protocol: Quantification of Methylglyoxal using DMOPD Derivatization
This protocol describes a self-validating system for the analysis of an α-dicarbonyl compound (methylglyoxal) using its non-deuterated form for calibration and 4,5-Dimethyl-o-phenylenediamine for derivatization, with the deuterated quinoxaline derivative used as the internal standard.
Causal Logic of the Workflow
The logic is to derivatize both the analyte in the sample and a set of calibration standards with the same non-deuterated agent (4,5-Dimethyl-o-phenylenediamine). A known, fixed amount of the pre-synthesized deuterated methylglyoxal-DMOPD derivative is then spiked into every sample and standard just before analysis. This ensures that any analytical variability from the point of IS addition onwards is precisely controlled.
Caption: Analytical workflow for α-dicarbonyl quantification.
Step-by-Step Methodology
1. Reagent Preparation:
Derivatization Reagent: Prepare a 1 mg/mL solution of 4,5-Dimethyl-o-phenylenediamine in a 2:8 (v/v) methanol:water mixture.[14] Rationale: The aqueous methanol ensures solubility of the reagent while being compatible with biological samples.
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the deuterated 2,3-dimethylquinoxaline-d8 derivative in methanol. Dilute this stock to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
Calibration Standards: Prepare a series of methylglyoxal standards in deionized water, covering the expected concentration range of the samples.
2. Sample Derivatization:
To 100 µL of sample (or standard, or blank), add 100 µL of the derivatization reagent solution.
Vortex briefly to mix.
Incubate the mixture at room temperature for 2 hours in the dark.[14] Alternatively, for a faster reaction, incubate at 60°C for 3 hours.[13] Rationale: The reaction is performed in the dark to prevent potential photodegradation of the diamine reagent or the quinoxaline product.
3. Sample Preparation for LC-MS:
After incubation and cooling to room temperature, add 10 µL of the IS working solution to each vial (samples, standards, and blanks).
Vortex thoroughly.
(Optional) If the sample matrix is complex (e.g., plasma), perform a protein precipitation step by adding 300 µL of cold acetonitrile, vortexing, and centrifuging to pellet the protein. Transfer the supernatant for analysis. Rationale: Protein precipitation removes macromolecules that can foul the LC column and MS source.
4. LC-MS/MS Analysis:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient will be required to separate the derivative from matrix components.
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native methylglyoxal-DMOPD derivative and its deuterated internal standard.
5. Data Processing:
For each standard, calculate the ratio of the analyte peak area to the IS peak area.
Construct a calibration curve by plotting this ratio against the known concentration of the standards.
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
While a range of derivatizing agents are available for the analysis of carbonyl compounds, each with specific strengths, the use of a deuterated internal standard is paramount for achieving the highest level of accuracy and precision in quantitative mass spectrometry. 4,5-Dimethyl-o-phenylenediamine-d8 , by its nature as a stable isotope-labeled derivatizing agent, provides the foundation for a self-validating analytical system. It corrects for nearly all sources of experimental error, ensuring that the final reported concentration is a true and trustworthy reflection of the analyte's presence in the original sample. For researchers in regulated environments or those performing complex metabolomic studies, adopting a deuterated standard strategy is not just a best practice—it is essential for data integrity.
References
BenchChem. A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
ResearchGate. Derivatization techniques for determination of carbonyls in air.
MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
Fisher Scientific. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water.
Moreira, P.A. & G.M. de Lima. (2017). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
BenchChem. A Comparative Guide to Carbonyl Derivatization Agents for Analytical Applications.
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
National Institutes of Health. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. Available from: [Link]
Chemistry LibreTexts. Derivatization. Available from: [Link]
Journal of China Pharmaceutical University. A method for the determination of α-dicarbonyl compounds in Extraneal by o-phenylenediamine derivatization HPLC-MS/MS.
International Journal of Research in Pharmaceutical Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
ResearchGate. Reaction of dicarbonyl compounds (here methylglyoxal) with phenylenediamines (here o-phenylenediamine) as starting material. Available from: [Link]
Cymit Quimica. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water.
MDPI. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available from: [Link]
Clench, M.R. et al. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Available from: [Link]
PubMed. Determination of carbonyl compounds in water by derivatization-solid-phase microextraction and gas chromatographic analysis. Available from: [Link]
ResearchGate. Is it possible to validate a method without IS (Internal Standard)?. Available from: [Link]
Dojindo Molecular Technologies, Inc. Derivatization Reagent for HPLC MDB. Available from: [Link]
ResearchGate. Rapid analysis ofα-dicarbonyl compounds by laser desorption/ionization mass spectrometry using 9-(3,4-diaminophenyl)acridine (DAA) as a reactive matrix. Available from: [Link]
National Institutes of Health. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available from: [Link]
Mastering Nitric Oxide Quantification: A Guide to Linearity and Range with 4,5-Dimethyl-o-phenylenediamine-d8
In the landscape of drug development and biomedical research, the precise quantification of nitric oxide (NO) and its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), is paramount. These molecules are critical sign...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and biomedical research, the precise quantification of nitric oxide (NO) and its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), is paramount. These molecules are critical signaling agents and biomarkers in a host of physiological and pathological processes, including cardiovascular disease, neurodegeneration, and inflammatory responses.[1] The inherent instability of NO necessitates the accurate measurement of its more stable downstream products.[2] This guide provides an in-depth comparison of analytical strategies, focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing the deuterated internal standard 4,5-Dimethyl-o-phenylenediamine-d8 (DMOPD-d8) for superior accuracy and reliability.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[3][4] DMOPD-d8, being a deuterated analog of the derivatizing agent, co-elutes with the derivatized analyte and experiences identical extraction efficiencies and ionization effects, thereby correcting for matrix-induced variations and ensuring high precision and accuracy.[3][4] This guide will detail the experimental framework for establishing the linearity and quantification range of this method, compare its performance with alternative techniques, and provide the scientific rationale behind the protocol design, in alignment with regulatory expectations for bioanalytical method validation.[2][5]
The Analytical Challenge and the DMOPD Solution
Direct measurement of NO is notoriously difficult due to its short half-life.[2] Therefore, analytical strategies focus on quantifying nitrite and nitrate in biological matrices like plasma, urine, and cell culture media. A significant challenge in LC-MS/MS analysis is the potential for ion suppression or enhancement from complex biological matrices, which can compromise data quality. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, but mass-shifted, is the most effective way to mitigate these matrix effects.[4]
4,5-Dimethyl-o-phenylenediamine (DMOPD) is a derivatizing agent that reacts with nitrous acid (formed from nitrite under acidic conditions) to produce a stable and highly fluorescent triazole product, which is amenable to sensitive LC-MS/MS detection. By using the deuterated form, DMOPD-d8, as an internal standard, we introduce a compound that behaves virtually identically to the derivatizing agent for the target analyte throughout sample preparation and analysis. This approach provides a reliable internal calibration in every sample, correcting for variability and ensuring the integrity of the quantitative data.[4]
Experimental Design: Establishing Linearity and Range of Quantification
The cornerstone of any quantitative bioanalytical method is the demonstration of a linear relationship between the instrument response and the known concentration of the analyte over a defined range. This process is governed by stringent guidelines from regulatory bodies like the FDA and EMA.[2][5]
Key Validation Parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5][6]
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that maintains acceptable accuracy and precision.
Experimental Workflow for Method Validation
The following diagram outlines the critical steps for validating the linearity and range of the DMOPD-d8 based method.
Caption: Workflow for Linearity and Range Validation.
Detailed Protocol
1. Preparation of Stock and Working Solutions:
Prepare a primary stock solution of sodium nitrite and potassium nitrate in deionized water.
Prepare a primary stock solution of the internal standard, 4,5-Dimethyl-o-phenylenediamine-d8 (DMOPD-d8), in a suitable organic solvent (e.g., methanol).
From the primary stocks, prepare a series of working standard solutions of nitrite and nitrate by serial dilution to cover the expected physiological and pathological concentration range.
2. Preparation of Calibration Standards and Quality Controls:
Use the same biological matrix (e.g., human plasma) as the study samples. If the endogenous levels of nitrite/nitrate are significant, use a surrogate matrix (e.g., charcoal-stripped plasma) or the standard addition method.
Prepare a minimum of six to eight non-zero calibration standards by spiking the matrix with the working standard solutions.
Prepare at least four levels of Quality Control (QC) samples: LLOQ, low QC (approx. 3x LLOQ), medium QC, and high QC (approx. 80% of ULOQ).
3. Sample Derivatization and Extraction:
To an aliquot of each standard, QC, and study sample, add a fixed amount of the DMOPD-d8 internal standard solution.
Add the non-deuterated DMOPD derivatizing agent.
Initiate the derivatization reaction by adding an acid (e.g., trichloroacetic acid). This step also serves to precipitate proteins.
Incubate to allow the reaction to complete. The reaction of nitrite with DMOPD to form the triazole derivative is depicted below.
Caption: Derivatization of Nitrite with DMOPD.
Centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new tube for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Processing:
Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column).
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the derivatized analyte and the deuterated internal standard.
Integrate the peak areas for both the analyte and the internal standard. Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
Construct a calibration curve by plotting the response ratio against the nominal concentration of the calibration standards.
Apply a linear regression model, typically with a 1/x or 1/x² weighting, to determine the best fit.
Performance Characteristics and Comparison
While a specific, publicly available validation report for a method using DMOPD-d8 for nitrite/nitrate quantification could not be located during the literature review, the performance of such a method can be confidently projected based on validated LC-MS/MS assays for similar small molecules and other derivatized analytes.[7][8] The following table summarizes the typical performance characteristics expected from a fully validated method.
Parameter
DMOPD-d8 LC-MS/MS Method (Expected)
Griess Colorimetric Assay
Chemiluminescence
Principle
Derivatization followed by LC separation and MS/MS detection.
Diazotization reaction forming a colored azo dye.[9]
Gas-phase reaction of NO with ozone, emitting light.
Very High (based on chromatographic retention time and specific mass transitions)
Moderate (prone to interferences from other colored compounds or substances that react with Griess reagents)[2]
High (specific for NO)
Internal Standard
Ideal (Stable Isotope Labeled)
Not typically used
Not typically used
Throughput
High (with modern UPLC systems)
Moderate to High
Low to Moderate
Matrix Effects
Effectively corrected by IS
Susceptible to matrix interference
Less susceptible to matrix interference than colorimetric assays
Comparison with Alternative Methods
Griess Colorimetric Assay: The Griess assay is a simple and inexpensive method but suffers from lower sensitivity and specificity compared to LC-MS/MS.[9] It is susceptible to interference from various compounds in biological samples, potentially leading to inaccurate results.[2] Furthermore, to measure nitrate, a preliminary reduction step is required, which can introduce variability.
Chemiluminescence: This method offers excellent sensitivity and is considered a gold standard for NO detection. However, it requires specialized equipment and can be lower in throughput compared to modern LC-MS/MS platforms. It measures total NOx (nitrite + nitrate) after reduction, requiring separate measurements or calculations to differentiate the two.
The LC-MS/MS method with DMOPD-d8 offers a superior combination of specificity, sensitivity, and throughput. The inherent specificity of tandem mass spectrometry, combined with the power of a co-eluting stable isotope-labeled internal standard, provides the most reliable and defensible data for regulatory submissions and critical research applications.[4]
Conclusion
The quantification of nitric oxide metabolites is a critical analytical task in modern drug development and life sciences research. While several methods exist, an LC-MS/MS approach utilizing the derivatizing agent 4,5-Dimethyl-o-phenylenediamine and its deuterated counterpart, DMOPD-d8, as an internal standard, represents the pinnacle of analytical rigor. This method provides unparalleled specificity and effectively mitigates the challenges of matrix effects, ensuring data of the highest quality and integrity. By following a comprehensive validation protocol as outlined in this guide, researchers can establish a linear quantification range appropriate for their specific application and generate reliable, reproducible data that meets the stringent requirements of the scientific and regulatory communities.
References
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Kwitowska, J., et al. (2019). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products.
Kim, J., et al. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3045.
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in Human Urine Specimens.
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
Mititelu, M., et al. (2014). NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER. ECOTERRA - Journal of Environmental Research and Protection, 11(2), 75-83.
Piatkowska, M., et al. (2026, February 17).
Mohamed, K. M., et al. (2015). Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples. Journal of analytical toxicology, 39(6), 464–470.
Wang, Q., et al. (2023). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. Molecules, 28(20), 7149.
Yuan, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 403(6), 1759–1773.
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
U.S. Geological Survey. (2018). Determination of Dissolved Inorganic Nitrate plus Nitrite (NO3+NO2) in Fresh/Estuarine/Coastal Waters Using Cadmium Reduction.
Tong, X., et al. (2004). Quantitation of drug metabolites in the absence of pure metabolite standards by high-performance liquid chromatography coupled with a chemiluminescence nitrogen detector and mass spectrometer. Rapid communications in mass spectrometry, 18(15), 1681-1685.
Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
Kim, J., et al. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3045.
Korfmacher, W. A. (2005). A novel LC-MS approach for the detection of metabolites in DMPK studies. Drug Discovery Today, 10(19), 1357-1364.
Picard, F., et al. (2023). Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 95(38), 14249-14257.
Operational Guide: Safe Disposal of 4,5-Dimethyl-o-phenylenediamine-d8
Executive Summary: Immediate Action Directive 4,5-Dimethyl-o-phenylenediamine-d8 is a stable isotope-labeled aromatic amine. While the deuterium labeling ( ) renders it non-radioactive, the parent structure dictates its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Directive
4,5-Dimethyl-o-phenylenediamine-d8 is a stable isotope-labeled aromatic amine. While the deuterium labeling (
) renders it non-radioactive, the parent structure dictates its hazardous waste classification.
Crucial Disposal Rule: This substance must NEVER be disposed of via sanitary sewer systems (sink drains) or regular trash. It requires high-temperature incineration at a permitted hazardous waste facility.
To ensure safe handling, you must understand the causality behind these protocols. The disposal method is dictated by the chemical reactivity and toxicity of the phenylenediamine core.
Chemical Nature: Aromatic amine (Deuterated).
Radioactivity:None. Stable isotope.[1] Treat as chemical waste, not radiological waste.
Key Hazards (GHS):
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
Sensitization: High potential for skin sensitization (allergic dermatitis).
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Reactivity: Incompatible with strong oxidizers and acids.
The "Why" Behind the Protocol:
We mandate incineration because aromatic amines can undergo uncontrolled oxidation or polymerization in landfills, potentially leaching toxic azo compounds into groundwater. High-temperature incineration ensures the complete destruction of the aromatic ring structure.
Waste Segregation & Decision Logic
Proper segregation is the primary defense against reaction in the waste drum.
Critical Segregation Rules
NO Oxidizers: Never mix with Nitric Acid, Peroxides, or Permanganates. Phenylenediamines are reducing agents; mixing with oxidizers can cause rapid exothermic reactions or fire.
NO Strong Acids: While amines are basic, mixing concentrated waste amines with strong acid waste can generate significant heat. Keep in "Organic Base" or general "Organic Solvent" streams, not "Corrosive Acid" streams.
Halogenated vs. Non-Halogenated: If the compound was used in NMR, the solvent dictates the stream (e.g.,
goes to Halogenated Waste).
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing your waste.
Figure 1: Decision logic for segregating 4,5-Dimethyl-o-phenylenediamine-d8 waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of NMR Samples (Liquid Waste)
Applicability: Post-analysis samples dissolved in
, DMSO-, or Methanol-.
Solvent Identification: Check your solvent.
If Chloroform-d (
) or Dichloromethane-d2 : Use Halogenated Waste .
If DMSO-d6 , Methanol-d4 , Acetone-d6 : Use Non-Halogenated Waste .
Transfer: Pour the NMR tube content into the appropriate carboy.
Technique: Use a funnel to prevent drips.
Rinsing: Rinse the NMR tube once with a compatible solvent (e.g., acetone). Add this rinsate to the waste container.
Glass Disposal: Place the empty, rinsed NMR tube into the "Broken Glass / Sharps" container (unless your facility requires triple-rinsing for glass recycling; usually, NMR tubes are treated as disposable sharps).
Scenario C: Decontamination of Glassware
Applicability: Flasks or spatulas used during preparation. Phenylenediamines can stain glass brown/purple due to oxidation.
Pre-Wash Rinse: Do not wash immediately with soap and water.
Solvent Rinse: Rinse the contaminated glassware with a small amount of Acetone or Ethanol inside the fume hood.
Collect Rinsate: Pour this colored rinse into the Non-Halogenated Waste container.
Final Wash: Once the visible solid is removed, wash the glassware with detergent and water in the sink.
Emergency Procedures (Spills)
In the event of a spill of 4,5-Dimethyl-o-phenylenediamine-d8:
Isolate: Evacuate the immediate area. Mark the zone.
PPE: Wear respiratory protection (N95 or respirator) if dust is present, along with gloves and goggles.
Dry Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum if available. Scoop into a waste container.
Wet Spill: Absorb with vermiculite or spill pads.
Disposal: All cleanup materials (pads, gloves, scoops) must go into Stream D (Hazardous Debris) .
Regulatory Framework & Compliance
This protocol complies with the following regulatory standards. You must verify local deviations with your institutional EHS.
RCRA (USA): While not explicitly P- or U-listed, this waste is regulated under 40 CFR 261 due to characteristic toxicity and the presence of regulated solvents (e.g., F-listed solvents like acetone/methanol if used).
EPA Waste Code: Likely D001 (Ignitable, if in solvent) or D000 (Toxic characteristic, if leachable).
European Waste Catalogue (EWC): Code 16 05 06 * (Laboratory chemicals, consisting of or containing dangerous substances).
References
PubChem. 4,5-Dimethyl-1,2-phenylenediamine Compound Summary (Parent Compound). National Library of Medicine. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[5] Available at: [Link]